Product packaging for Octyl salicylate(Cat. No.:CAS No. 6969-49-9)

Octyl salicylate

Cat. No.: B1362485
CAS No.: 6969-49-9
M. Wt: 250.33 g/mol
InChI Key: WCJLCOAEJIHPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octyl salicylate, also known as octisalate or 2-ethylhexyl salicylate, is an organic ester compound (C 15 H 22 O 3 ) used extensively in sunscreen and skin care research as a liquid UVB filter, effective in the range of 290-315 nm . Its primary function is to absorb ultraviolet radiation, thereby protecting skin models from sunburn and cell damage, and reducing the risk of cancer in preclinical studies . Beyond its filtering capacity, this compound serves as a key tool in formulation science, where it acts as an excellent solubilizer for many solid UV filters like octocrylene and helps to improve the affinity and reduce the photodegradation of other sunscreen ingredients, thereby stabilizing experimental formulations . From a mechanistic standpoint, research indicates that this compound can function as a skin penetration enhancer . Studies suggest it acts by disrupting the packing of skin lipid models, which alters the barrier nature of the stratum corneum and can decrease diffusional resistance to other compounds . This makes it a valuable agent for investigating transdermal drug delivery systems. Toxicological assessments have found that this compound has a good safety profile, with generally negative genotoxicity results and minimal skin irritation at standard research concentrations . It is critical to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for incorporation into personal consumer products. Prudent laboratory practices should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B1362485 Octyl salicylate CAS No. 6969-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJLCOAEJIHPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042238
Record name Octyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-49-9
Record name n-Octyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6969-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Octyl Salicylate (B1505791) Synthesis

The principal method for synthesizing octyl salicylate is through the esterification of salicylic (B10762653) acid with 2-ethylhexanol. wikipedia.orgatamanchemicals.comatamanchemicals.com This reaction is a type of condensation reaction where the two organic starting materials combine to form an ester and water. wikipedia.orgatamanchemicals.com

Condensation of Salicylic Acid with 2-Ethylhexanol

The direct esterification of salicylic acid and 2-ethylhexanol is the most common industrial route for producing this compound. smolecule.comgoogle.com In this process, salicylic acid is heated with 2-ethylhexanol, typically in the presence of an acid catalyst, to facilitate the reaction. smolecule.com The reaction proceeds by combining the hydroxyl group of the alcohol with the carboxylic acid group of salicylic acid, resulting in the formation of an ester linkage and a molecule of water as a byproduct. atamanchemicals.com

The general chemical equation for this reaction is: Salicylic Acid + 2-Ethylhexanol ⇌ this compound + Water smolecule.com

To drive the reaction towards the product side and achieve high yields, the water produced is often removed from the reaction mixture as it forms. This can be accomplished through techniques such as azeotropic distillation. The reaction is reversible, and the presence of water can lead to the hydrolysis of the ester back to the starting materials. smolecule.com Industrial synthesis often employs an excess of one reactant, typically the alcohol, and may use a solvent like n-heptane to control the reaction temperature and facilitate water removal. google.com

Catalytic Approaches in this compound Synthesis

Catalysts are crucial for achieving practical reaction rates and high yields in the synthesis of this compound. While traditional methods have often relied on homogeneous acid catalysts like sulfuric acid, recent research has focused on developing more environmentally friendly and efficient catalytic systems. google.comwhiterose.ac.uk

Solid superacids have emerged as highly effective and reusable catalysts for esterification reactions. A notable example is the composite solid superacid SO₄²⁻/TiO₂-WO₃. google.compatsnap.com This catalyst is prepared by impregnating a mixed oxide of titanium dioxide (TiO₂) and tungsten trioxide (WO₃) with a sulfuric acid solution, followed by calcination. patsnap.com

The use of SO₄²⁻/TiO₂-WO₃ offers several advantages over traditional liquid acid catalysts. It is easily separated from the reaction mixture by simple filtration, which simplifies the purification process and reduces environmental pollution and equipment corrosion. google.compatsnap.com Furthermore, the catalyst can be reused multiple times without significant loss of activity. google.com Research has shown that using this catalyst for the synthesis of this compound from salicylic acid and isooctanol (2-ethylhexanol) can achieve yields of over 80% and a purity of over 98%. google.compatsnap.com The optimal reaction conditions reported include a reflux temperature of 190°C. patsnap.com

Table 1: Comparison of Catalysts in this compound Synthesis

Catalyst Type Example Advantages Reported Yield
Homogeneous Acid Sulfuric Acid Low cost High, but with purification challenges
Solid Superacid SO₄²⁻/TiO₂-WO₃ Reusable, easy separation, less corrosive >80% google.compatsnap.com
Immobilized Enzyme Novozym® 435 High specificity, mild conditions, eco-friendly ~88% conversion mdpi.com

Biocatalysis, particularly using immobilized enzymes, presents a green alternative for the synthesis of this compound. mdpi.com Immobilized lipases, such as Novozym® 435 from Candida antarctica, have been successfully employed to catalyze the esterification reaction. mdpi.com This enzymatic approach offers high selectivity and operates under milder reaction conditions, which reduces energy consumption and the formation of byproducts. mdpi.com

The synthesis is often conducted in a solvent-free system, which further enhances its environmental credentials by minimizing waste. mdpi.comatamankimya.com The water byproduct can be removed under reduced pressure to drive the reaction forward. mdpi.com Studies have demonstrated that immobilized lipase (B570770) can be reused for multiple reaction cycles with only a slight decrease in activity, making the process more cost-effective. mdpi.com For instance, after five repeated uses, the relative conversion of 2-ethylhexyl salicylate remained at about 86%. mdpi.com

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are more environmentally benign. rsc.orgresearchgate.netresearcher.life The use of solvent-free systems and reusable catalysts like solid superacids and immobilized enzymes are key examples of this trend. google.commdpi.comatamankimya.com These approaches help to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The development of processes that utilize renewable raw materials and biocatalysts is a significant step towards more sustainable chemical manufacturing. mdpi.comrsc.org

Enzyme-Mediated Synthesis (e.g., Immobilized Lipase)

Optimization of Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully controlled and optimized. These parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. google.commdpi.com

For the solid superacid-catalyzed synthesis, optimal conditions have been reported as a molar ratio of salicylic acid to 2-ethylhexanol of 1:3, a catalyst amount of 3.5% of the total reactant mass, a reaction temperature of 190°C, and a reaction time of 5 hours. google.com

In the case of enzyme-mediated synthesis using immobilized lipase, a study employing an artificial neural network (ANN) for optimization determined the optimal conditions to be a reaction time of 23.1 hours, a reaction temperature of 66.5°C, and an enzyme amount of 881 PLU, which resulted in a conversion rate of 88.2%. mdpi.com The use of a reduced-pressure evaporation system was also found to be beneficial for removing the water byproduct and improving the conversion rate. mdpi.com

Table 2: Optimized Reaction Parameters for this compound Synthesis

Parameter Solid Superacid (SO₄²⁻/TiO₂-WO₃) google.com Immobilized Lipase (Novozym® 435) mdpi.com
Molar Ratio (Acid:Alcohol) 1:3 Not specified, but solvent-free
Catalyst Loading 3.5% of total reactant mass 881 PLU
Temperature 190°C 66.5°C
Time 5 hours 23.1 hours
Yield/Conversion >80% 88.2%

Alternative Synthetic Routes and Methodological Innovations

While the traditional synthesis of this compound involves the esterification of salicylic acid with 2-ethylhexanol, often catalyzed by strong acids like sulfuric acid, several alternative routes and innovations have been explored to enhance efficiency, improve product purity, and reduce environmental impact. google.comatamanchemicals.com

One significant area of innovation lies in the use of alternative catalysts. Brønsted acidic ionic liquids have been investigated as catalysts, demonstrating the potential for improved yields and shorter reaction times compared to conventional methods. smolecule.com Solid superacid catalysts, such as SO₄²⁻/TiO₂-WO₃, have also been employed. google.com These catalysts offer advantages like high catalytic activity, reduced equipment corrosion, and the potential for reuse, making the process more economical and environmentally friendly. google.com A method using sodium hydrogen sulfate (B86663) as a catalyst in an n-heptane solvent has also been patented, highlighting efforts to find more manageable and efficient catalytic systems. google.com

Enzymatic synthesis represents a "green" alternative to chemical catalysis. atamankimya.commdpi.com The use of immobilized lipase in a solvent-free system, coupled with reduced pressure evaporation, has been successfully investigated. atamankimya.commdpi.com This biocatalytic approach avoids the use of harsh solvents and can lead to high conversion rates under optimized conditions. mdpi.com

Methodological advancements also include process optimization techniques. For instance, the use of a water entrainer like n-heptane can control the reaction temperature and remove water as it forms, driving the esterification equilibrium towards the product and increasing the conversion rate. google.comgoogle.com Furthermore, the application of artificial neural network (ANN) models has been used to optimize the parameters for enzymatic synthesis, such as reaction time, temperature, and enzyme amount, to achieve high yields of this compound. mdpi.com

Other synthetic strategies, though less common for industrial production of this compound itself, include the reaction of salicyl acyl chlorides with 2-ethylhexanol and transesterification using methyl salicylate and 2-ethylhexanol. google.com Research into the alkylation of salicylic acid has also been conducted, which could provide alternative pathways to substituted salicylates. whiterose.ac.uk

Table 1: Comparison of Synthetic Methodologies for this compound

Method Catalyst/Enzyme Key Features Reported Yield/Conversion Source
Conventional Esterification Sulfuric Acid Traditional method. - google.com
Ionic Liquid Catalysis Brønsted Acidic Ionic Liquids Improved yields and reduced reaction times. - smolecule.com
Solid Superacid Catalysis SO₄²⁻/TiO₂-WO₃ Reusable catalyst, high activity, less corrosive. >80% yield, >98% purity. google.com
Sodium Hydrogen Sulfate Catalysis Sodium Hydrogen Sulfate Controlled reaction in n-heptane solvent. >95% yield, >99.5% purity. google.comgoogle.com
Enzymatic Synthesis Immobilized Lipase Green, solvent-free process. 88.2% conversion under optimized conditions. mdpi.com

Impurity Profiling and Control in Industrial Synthesis

In the industrial synthesis of this compound, meticulous control of impurities is crucial to ensure the final product meets the stringent quality and safety standards required for cosmetic and pharmaceutical applications. atamanchemicals.comelchemy.com The impurity profile can be influenced by the starting materials, the synthetic route employed, and the purification processes.

A common impurity generated during the synthesis is isooctyl ether , which can form as a by-product. google.comgoogle.com The formation of this impurity can be minimized by controlling the reaction temperature and using a water entrainer to remove water, thereby reducing the consumption of isooctanol. google.comgoogle.com One patented method reports limiting the growth of isooctyl ether impurity to less than 1%. google.comgoogle.com

Unreacted starting materials, such as salicylic acid and 2-ethylhexanol , can also be present in the crude product. google.com Effective purification methods are necessary to remove these.

Regulatory bodies and pharmacopoeias provide standards for the limits of elemental impurities. spectrumchemical.com Manufacturers must ensure that their products comply with these standards, which may involve specific analytical testing and documentation. spectrumchemical.compharmaffiliates.com

Table 2: Common Impurities and Control Strategies in this compound Synthesis

Impurity Origin Control/Removal Method Source
Isooctyl ether By-product of the esterification reaction. Controlled reaction temperature, use of a water entrainer. google.comgoogle.com
Salicylic acid Unreacted starting material. Vacuum distillation/rectification. Can be recycled. google.com
2-Ethylhexanol Unreacted starting material. Vacuum distillation/rectification. Can be recycled. google.com
Elemental Impurities Contaminants from raw materials or process equipment. Adherence to pharmacopoeial standards (e.g., USP <232>, <233>). spectrumchemical.com

Molecular Mechanisms of Photoprotection and Photostability

Fundamental Principles of UVB Absorption

The absorption of UVB radiation by octyl salicylate (B1505791) is the initial and most critical step in its function as a UV filter. This process is governed by the principles of electronic excitation and is characterized by a specific wavelength range of activity.

Upon absorbing a UVB photon, the octyl salicylate molecule undergoes electronic excitation, where an electron is promoted from its ground state (S₀) to a higher energy excited state (S₁). smolecule.comnih.gov This transition occurs because the energy of the incoming UVB light matches the energy gap between these electronic states in the molecule. The salicylate portion of the molecule is the chromophore responsible for this absorption. nih.govdrugbank.comcontaminantdb.ca

For a sunscreen to be effective and safe, the energy from this excited state must be dissipated rapidly and harmlessly, typically as heat, to prevent detrimental photochemical reactions. smolecule.comrsc.orgroyalsocietypublishing.org This rapid relaxation back to the ground state is crucial for the photostability of the molecule, allowing it to absorb multiple photons without degrading. nih.govrsc.org The dissipation of absorbed energy as heat protects the skin from the damaging effects of UVB rays. smolecule.com

An intramolecular hydrogen bond is a key structural feature in salicylates that facilitates this rapid and efficient non-radiative decay. rsc.orgresearchgate.net This bond promotes a process called excited-state intramolecular proton transfer (ESIPT), which provides an ultrafast channel for the molecule to return to its ground state, dissipating the excess energy as heat. rsc.orgresearchgate.netrsc.org

This compound is classified as a UVB filter because its absorption spectrum primarily covers the UVB range of the electromagnetic spectrum.

Table 1: UVB Absorption Characteristics of this compound

Parameter Wavelength (nm)
Absorption Range 280-320
Peak Absorbance 306-310

This table summarizes the key absorption characteristics of this compound in the UVB range.

The compound effectively absorbs UVB radiation with a wavelength range of approximately 280 to 320 nanometers. atamanchemicals.com Its peak absorbance, the wavelength at which it absorbs most strongly, is typically cited to be between 306 and 310 nm. atamanchemicals.comnih.govdrugbank.com While it is a strong UVB absorber, it does not offer significant protection against UVA radiation. nih.govdrugbank.com

Electronic Excitation and Energy Dissipation

Photophysical Pathways and Excited State Dynamics

The fate of the this compound molecule after it has been elevated to an excited state is complex and involves several competing pathways. Understanding these dynamics is essential for evaluating its performance and photostability as a UV filter.

Upon UV excitation, molecular anions like deprotonated this compound can undergo two primary competing decay processes: molecular dissociation (photofragmentation) and electron detachment. sciprofiles.comrsc.org In the case of deprotonated this compound, studies have shown that electron loss is the overwhelmingly dominant decay pathway following photoexcitation. researchgate.netrsc.org No significant photofragmentation, or breaking of the molecular framework, was observed. sciprofiles.comrsc.org This suggests a high degree of intrinsic photostability for the molecular structure itself under these conditions. The propensity for electron detachment, however, could lead to the formation of reactive free electrons. researchgate.net

The efficiency of non-radiative decay pathways is heavily influenced by the molecule's potential energy surfaces. Minimum-energy crossing points (MECPs) are regions where the potential energy surfaces of two different electronic states (like the excited state S₁ and the ground state S₀) intersect. researchgate.netacs.org These points provide a "funnel" for the molecule to transition from the higher electronic state to the lower one without emitting light (a process called internal conversion).

For deprotonated this compound, quantum chemical calculations have revealed that the MECPs between the S₁ and S₀ states are situated in high-energy regions of the potential energy surface. researchgate.netrsc.org This energetic barrier makes internal conversion an unlikely event. researchgate.netrsc.org The energy gap between the excitation energy and these MECPs is a determining factor in the competition between molecular dissociation and electron detachment. rsc.org Because internal conversion is hindered by the high-lying MECPs, electron detachment becomes the more favorable decay route. researchgate.netrsc.org

The primary goal of a sunscreen molecule is to dissipate absorbed UV energy through non-radiative decay pathways, returning to the ground state without undergoing chemical change or emitting harmful radiation. rsc.orgrsc.org The most desirable pathway is rapid internal conversion, which dissipates energy as heat. nih.gov

Photostability Enhancement in Multi-component Systems

Interactions with Other Organic UV Filters (e.g., Avobenzone (B1665848), Oxybenzone (B1678072), Octocrylene)

The compatibility and interaction of this compound with other organic UV filters are critical for formulating effective and stable sunscreens. Its properties as a solvent and its electronic structure allow it to positively influence filters that are prone to photoinstability or are difficult to incorporate into formulations.

Avobenzone: Avobenzone is one of the most effective and widely used UVA filters globally, but it is notoriously photounstable. hallstarbeauty.comrsc.org Upon exposure to UV radiation, it can undergo keto-enol tautomerization, leading to the formation of photoproducts that are less effective at absorbing UVA radiation. rsc.org this compound is frequently used to help stabilize Avobenzone. mdpi.com While not a powerful photostabilizer on its own, its derivative, butylthis compound, is noted to enhance Avobenzone's photostability by optimizing the dielectric constant of the formula, which facilitates the return of the excited Avobenzone molecule to its ground state. atamanchemicals.com Furthermore, this compound's excellent solvency helps keep Avobenzone dissolved, preventing recrystallization and ensuring it remains in a more stable state within the formulation. nih.gov

Oxybenzone: Oxybenzone (Benzophenone-3) is a broad-spectrum filter that absorbs both UVB and short-wave UVA rays. nih.gov It is a crystalline solid that can be challenging to solubilize in sunscreen formulations. This compound functions as an excellent solubilizer for oxybenzone, ensuring it remains homogeneously dispersed throughout the product. nih.gov This is critical for achieving uniform protection across the skin and preventing the formulation of "hot spots" with low filter concentration. A study evaluating various UV filter combinations demonstrated that a formulation containing octyl methoxycinnamate, benzophenone-3, and this compound was more photostable than one containing avobenzone. nih.gov

Octocrylene (B1203250): Octocrylene is a photostable UVB and short-wave UVA filter that is well-known for its ability to stabilize other, more labile filters, particularly Avobenzone. rsc.orgnih.gov It is often used in conjunction with this compound to create a robust photoprotective system. Research has shown that combinations including octocrylene exhibit superior photostability. For instance, a comparative study of four different UV filter combinations found that those containing octocrylene had better photostability profiles than a combination with this compound but without octocrylene. nih.gov The combination of Avobenzone with Octocrylene is a common strategy to prevent the rapid photodegradation of Avobenzone. nih.gov

UV Filter CombinationKey Interaction with this compound (OS)Observed EffectReference
Avobenzone (AVB) + Octocrylene (OC) + OSOS acts as a solvent and contributes to the overall electronic environment, while OC provides direct photostabilization to AVB.Improved photostability of Avobenzone, allowing for sustained UVA protection. Formulations with OC show high stability. rsc.orgnih.gov
Oxybenzone (BP-3) + Octyl Methoxycinnamate (OMC) + OSOS acts as a primary solubilizer for crystalline Oxybenzone.Maintains homogeneity and uniform UV absorption. The combination was found to be relatively photostable. nih.govnih.gov
Butylthis compound (BOS) + Avobenzone (AVB)BOS, a derivative of OS, modifies the dielectric constant of the medium.Enhances the return of excited Avobenzone to its ground state, improving photostability and SPF performance. atamanchemicals.comatamankimya.com

Synergistic Effects with Inorganic UV Filters (e.g., Zinc Oxide, Titanium Dioxide)

Inorganic UV filters, also known as physical blockers, function by scattering, reflecting, and absorbing UV radiation. journalijar.com The efficacy of these particulate filters is highly dependent on their particle size and, crucially, on their even dispersion within the sunscreen formulation.

Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂): this compound and its derivatives play a significant role in improving the performance of sunscreens containing ZnO and TiO₂. Butylthis compound, for example, is described as an excellent carrier for micronized titanium dioxide and zinc oxide. atamankimya.com By acting as a wetting and dispersing agent, it helps prevent the agglomeration of these inorganic particles. A uniform dispersion is essential to avoid gaps in the protective film on the skin, thereby ensuring a higher and more reliable Sun Protection Factor (SPF). usm.my

Research has demonstrated a synergistic effect when combining organic filters with inorganic ones. One study that tested combinations of 18 different organic UVB filters with titanium dioxide found that the combination with this compound resulted in a significant increase in the measured in vitro SPF, from 2.89 (for this compound alone) to 38.81. researchgate.net However, it is also noted that certain inorganic filters, particularly uncoated ZnO, can induce photocatalytic degradation of some organic filters under UV irradiation, which can lead to a loss of UVA protection. nih.gov

Inorganic FilterOrganic FilterIn Vitro SPF (Organic Filter Alone)In Vitro SPF (Combination with TiO₂)Synergistic FindingReference
Titanium DioxideThis compound2.89 ± 0.3738.81 ± 4.13Significant synergistic increase in SPF. researchgate.net
Titanium DioxideHomosalate (B147027)4.25 ± 0.9638.09 ± 3.27A slight decrease in effectiveness was noted for this specific combination relative to others, though the overall SPF is still high. researchgate.net
Zinc OxideThis compoundQualitative data shows the combination provides broad-spectrum UV absorption. This compound and its derivatives act as effective carriers for ZnO.Improved dispersion and UV protection. However, some studies indicate ZnO can cause photodegradation of organic filters. nih.govatamankimya.comjournalijar.com

Role of Photostabilizers

To combat the degradation of UV filters like Avobenzone, dedicated photostabilizers are often included in formulations that also contain this compound. These molecules work through various mechanisms to accept and dissipate excess energy from photo-excited UV filters before they can undergo irreversible chemical changes.

Octocrylene: As previously mentioned, octocrylene is a UV filter that also functions as an effective photostabilizer for Avobenzone. nih.gov Its ability to quench the excited state of Avobenzone makes it a staple in broad-spectrum sunscreen formulations.

Diethylhexyl Syringylidenemalonate (DESM): DESM is a powerful photostabilizer with built-in antioxidant properties. nih.gov It is particularly effective at stabilizing Avobenzone and is often used in formulations containing UVB filters like octisalate (this compound). nih.govnih.gov The stabilization mechanism is believed to involve the transfer of triplet-state energy from the excited Avobenzone to DESM and the scavenging of reactive oxygen species that can contribute to photodegradation. nih.gov

Biological Activities and Interactions

Biological Activity as a UV Filter

Octyl salicylate (B1505791) functions as a chemical sunscreen agent by absorbing ultraviolet B (UVB) radiation. nih.govdrugbank.com Its primary biological activity is to protect the skin from the harmful effects of sunlight by absorbing high-energy UVB rays and dissipating the energy as heat. smolecule.com The molecule's salicylate portion is responsible for absorbing the ultraviolet light. nih.govdrugbank.comatamanchemicals.com

Skin Permeability and Dermal Absorption Studies

The extent to which octyl salicylate penetrates the skin is a critical area of study. Research indicates that the percutaneous absorption of this compound is generally low. smolecule.comnih.govcir-safety.org In vitro studies using human skin have shown that less than 1% of the applied dose is typically absorbed. smolecule.commedchemexpress.com For instance, one study found that after 48 hours, the total absorption of this compound from an oil-in-water emulsion was approximately 0.65% of the applied amount. nih.govmedchemexpress.com While systemic absorption is low, a notable amount can be retained within the outer layer of the skin; one study reported that approximately 25% of the applied dose was found within the six superficial layers of the stratum corneum. uq.edu.au

Several factors have been shown to influence the dermal absorption of this compound.

Vehicle/Formulation: The cosmetic vehicle plays a significant role in the penetration of this compound. Studies have compared different formulations, such as oil-in-water (O/W) emulsions and hydroalcoholic solutions, and found differences in the total amount permeated. nih.gov The type of emulsifying system used in an O/W emulsion can strongly affect the skin permeation of sunscreen agents. researchgate.net Furthermore, a water-in-oil emulsion was found to provide the greatest retention of another sunscreen agent in the stratum corneum, suggesting that formulations with oily external phases may limit deeper penetration. uq.edu.au

Concentration: The concentration of this compound in a formulation impacts its absorption. Research has shown that as the concentration of this compound increases in a vehicle like liquid paraffin, its partition coefficient and steady-state flux across both synthetic membranes and human epidermis also increase. nih.gov

Anatomical Site: The location of application on the body affects absorption rates. A study observed statistically significant differences in the absorption of this compound when applied to the face versus the back, highlighting the variability of skin permeability across different anatomical regions. uq.edu.au

Self-Association: In certain formulations, such as liquid paraffin, this compound molecules can associate with each other. nih.gov This self-association can affect the thermodynamic activity of the sunscreen agent in the vehicle, thereby influencing its availability for skin absorption. nih.gov

Table 1: In Vitro Human Skin Penetration of this compound from Different Formulations Over 48 Hours nih.gov
Formulation (5% this compound)Application DoseAverage Total Absorption (% of Applied Dose)Total Amount Permeated (µg/cm²)
Oil-in-Water EmulsionFinite0.65%1.58
Oil-in-Water EmulsionInfinite0.47%27.54
Hydroalcoholic FormulationFinite0.59%1.58
Hydroalcoholic FormulationInfinite0.23%11.28

To assess skin absorption while avoiding the complexities of human testing, various in vitro models have been developed and utilized.

Human and Animal Skin Models: The gold standard for in vitro testing is the use of excised human skin in diffusion cells. nih.govmdpi.com Specifically, membranes consisting of the stratum corneum and epidermis (SCE) are considered a suitable model because the dermis can act as an artificial barrier to lipophilic compounds like this compound. mdpi.com Porcine (pig) skin is also used as it is a recognized surrogate for human skin in permeability studies. ucl.ac.uk

Synthetic Membranes: Artificial membranes are employed to investigate the diffusion properties of compounds. Studies have used silicone and polyethylene (B3416737) membranes to model skin flux. nih.gov Research showed that the absorption profiles of this compound through silicone and low-density polyethylene membranes were significantly higher than through human epidermis, indicating that these models are more permeable. nih.gov

PAMPA Model: The Parallel Artificial Membrane Permeation Assay (PAMPA) is a more recent development used as a high-throughput screening tool to predict skin permeability for various compounds, including sunscreen agents. ucl.ac.uk

This compound is recognized not only for its UV-filtering properties but also for its function as a skin penetration enhancer. atamanchemicals.comewg.orggoogle.com It can alter the barrier properties of the stratum corneum, which may increase the amount of other co-formulated ingredients that pass through the skin. atamanchemicals.comewg.org

Research has demonstrated this enhancing effect on various active compounds. For example, one patent describes how the addition of 1% this compound to a formulation containing 5% niacinamide and 5% glycerin increased the total skin penetration of niacinamide from 83% to 93%. google.com

In another study using in vitro snake skin models, this compound was shown to significantly enhance the penetration of the sex hormone testosterone. nih.gov

Table 2: Enhancement of Testosterone Permeation by this compound (OSal) Across Snake Skin In Vitro nih.gov
Enhancer VehicleFold Enhancement vs. Control (at 24 hours)
This compound (OSal)6-fold
Oleic Acid (OA)3-fold
Laurocapram (AZ)3-fold
Padimate O (PadO)2-fold

Development of In Vitro Skin Penetration Models

Biotransformation and Metabolism Studies

Once absorbed, this compound undergoes biotransformation. scribd.comnih.gov To better estimate the systemic exposure to its metabolites following dermal application, in vitro to in vivo extrapolation (IVIVE) models have been developed. These models use data from in vitro assays to predict the extent of metabolism in the body. nih.gov

The primary metabolic pathway for this compound is hydrolysis. mdpi.comresearchgate.net As an ester of salicylic (B10762653) acid and 2-ethylhexanol, it can be broken down into these two constituent parts. smolecule.comnih.gov This reaction can be catalyzed by esterase enzymes, including those produced by microorganisms that may be present on the skin or in contaminated products. mdpi.comresearchgate.net

Evidence for this hydrolysis comes from comparative skin permeation studies. An in vitro experiment using radiolabeled compounds on human skin found that the total amount of radioactivity that permeated from a [14C]this compound formulation over 48 hours was 1.58 µg/cm². nih.govcir-safety.org In the same study, the amount that permeated from a [14C]salicylic acid formulation was remarkably similar, at 1.65 µg/cm². nih.govcir-safety.org This observation led the researchers to suggest the possibility that the this compound was hydrolyzed to salicylic acid either within the skin or during the process of permeation, and that the permeated substance detected was, in fact, salicylic acid. nih.gov In vitro laboratory methods using human liver S9 fractions have also been established to directly measure the rate of conversion of salicylate esters into salicylic acid. nih.gov

Identification of Urinary Metabolites as Biomarkers of Exposure

Human exposure to this compound (EHS) can be monitored through the identification of its metabolites in urine. researchgate.net Following dermal or oral exposure, EHS is metabolized in the human body, and several of these metabolic byproducts are excreted via urine, serving as specific biomarkers. researchgate.netdntb.gov.ua

A human metabolism study identified three primary alkyl chain-oxidized metabolites as potential biomarkers: hydroxy EHS (OH-EHS), oxo EHS (oxo-EHS), and EHS carboxylic acid (cx-EPS). researchgate.net Further research involving controlled dermal exposure in human volunteers confirmed the presence of EHS and seven of its metabolites in urine. dntb.gov.ua The most significant urinary biomarkers identified were the parent compound EHS itself, followed by 5-hydroxy-EHS (5OH-EHS), 5-carboxy-EHS (5cx-EPS), 5-oxo-EHS (5oxo-EHS), and 4-hydroxy-EHS (4OH-EHS). dntb.gov.ua Other metabolites, including 2OH-EHS, 6OH-EHS, and 4oxo-EHS, were found in only minor quantities. dntb.gov.ua

Biomonitoring studies have utilized these metabolites to track population exposure over time. A study of samples from the German Environmental Specimen Bank showed a continuous increase in exposure to EHS from 1996 to 2016, with a slight decrease in 2020. researchgate.netnih.gov The most sensitive biomarker for this trend was identified as 5cx-EPS. researchgate.netnih.gov The analysis of these metabolites is typically performed using advanced methods like online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) with stable isotope dilution. researchgate.net

Table 1: Key Urinary Metabolites of this compound (EHS) Identified as Exposure Biomarkers

Metabolite Name Abbreviation Significance as a Biomarker
2-Ethylhexyl salicylate EHS Parent compound, found to be a dominant urinary parameter after dermal exposure. dntb.gov.ua
5-Hydroxy-EHS 5OH-EHS A major oxidized metabolite. dntb.gov.ua
4-Hydroxy-EHS 4OH-EHS An oxidized metabolite. dntb.gov.ua
5-Oxo-EHS 5oxo-EHS An oxidized metabolite. dntb.gov.ua
5-Carboxy-EPS 5cx-EPS A key metabolite formed through oxidation; considered a sensitive biomarker for population exposure trends. dntb.gov.uaresearchgate.netnih.gov
2-Hydroxy-EHS 2OH-EHS Detected in minor amounts. dntb.gov.ua
6-Hydroxy-EHS 6OH-EHS Detected in minor amounts. dntb.gov.ua
4-Oxo-EHS 4oxo-EHS Detected in minor amounts. dntb.gov.ua

Interactions with Biological Systems

This compound can interact with certain microorganisms, potentially compromising the efficacy of preservative systems in cosmetic formulations like sunscreens. mdpi.comcosmeticsdesign-asia.com

Research has demonstrated that salicylate esters, including this compound, can be broken down by enzymes produced by contaminant microorganisms. mdpi.comresearchgate.netscispace.com This process, known as hydrolysis, involves microbial esterases cleaving the ester bond of the this compound molecule. mdpi.comscispace.com The primary product of this hydrolysis is salicylic acid (SA). mdpi.comresearchgate.netresearchgate.net

The salicylic acid produced from the hydrolysis of this compound can be assimilated and used as a nutrient source by specific bacteria. mdpi.comresearchgate.net Notably, pathogenic bacteria such as Pseudomonas aeruginosa and Burkholderia cepacia can metabolize salicylic acid. mdpi.comcosmeticsdesign-asia.com This metabolic support can compromise the effectiveness of preservatives in sunscreens, leading to the survival and growth of these bacteria in contaminated products. mdpi.comcosmeticsdesign-asia.com In challenge tests of sunscreen formulations, those containing this compound failed to eradicate bacteria that possess the necessary metabolic pathway to utilize the salicylic acid byproduct. mdpi.comresearchgate.net For P. aeruginosa, its viability was observed to increase in correlation with rising concentrations of this compound. mdpi.com

The salicylic acid generated from this compound hydrolysis can induce changes in bacterial gene expression. mdpi.com In both Pseudomonas aeruginosa and Burkholderia cepacia, the presence of this compound leads to the upregulation of the pchD gene. mdpi.comresearchgate.netresearchgate.net This gene encodes the enzyme PchD (2,3-dihydroxybenzoyl adenylate synthase), which is a key component of the chorismate biochemical pathway. mdpi.comresearchgate.net This pathway uses salicylic acid as a precursor for the biosynthesis of pyochelin, an iron-chelating siderophore that helps the bacteria acquire iron. mdpi.comresearchgate.net The upregulation of pchD was found to be significant and concentration-dependent, correlating with increasing concentrations of this compound. mdpi.com

Table 2: Summary of this compound's Effects on Microbial Systems

Microbial Interaction Mechanism Affected Bacteria Consequence
Hydrolysis Cleavage of the ester bond by microbial esterases. mdpi.comscispace.com Contaminant microorganisms. mdpi.com Production of salicylic acid. mdpi.comresearchgate.net
Bacterial Growth Assimilation of the salicylic acid hydrolysis product. mdpi.com Pseudomonas aeruginosa, Burkholderia cepacia. mdpi.comcosmeticsdesign-asia.com Compromised preservative efficacy in formulations. mdpi.comcosmeticsdesign-asia.com
Gene Upregulation Induction by salicylic acid. mdpi.com Pseudomonas aeruginosa, Burkholderia cepacia. mdpi.com Significant, dose-dependent upregulation of the pchD gene, involved in pyochelin biosynthesis. mdpi.comresearchgate.net

This compound has been investigated for its potential to interact with the endocrine system. In vitro studies have reported weak hormonal activities. researchgate.netresearchgate.netoup.com

Research using various assays has indicated that this compound exhibits weak endocrine-disrupting potential. researchgate.net Studies using human estrogen receptor alpha (hERα) and human androgen receptor (hAR) assays have shown that this compound can have anti-estrogenic, androgenic, and anti-androgenic activity. hormones.gr

More specifically, in vitro data showed that octisalate was not estrogenic or anti-estrogenic in MCF-7 cells. researchgate.net However, it displayed weak estrogenic and anti-estrogenic activity in recombinant yeast transactivation assays that use the human estrogen receptor (hERα). researchgate.netoup.com In terms of androgenic effects, octisalate did not show androgenic or anti-androgenic activity in hAR assays in PALM cells. researchgate.netoup.com Conversely, it demonstrated weak androgenic effects in recombinant yeast transactivation assays with the human androgen receptor (hAR), with an androgenic activity reported to be 1/45,000th that of dihydrotestosterone (B1667394) (DHT). researchgate.netoup.com Another study evaluating estrogenic activity in yeast carrying the estrogen receptor of rainbow trout (rtERα) found that this compound exhibited minimal estrogenic activity. core.ac.uk

Table 3: Summary of In Vitro Endocrine Activity of this compound

Endocrine Activity Assay System Finding
Estrogenic Recombinant (hERα) yeast transactivation assays Weakly estrogenic. researchgate.netoup.com
MCF-7 cells Not estrogenic. researchgate.net
Recombinant yeast with trout estrogen receptor (rtERα) Minimal estrogenic activity. core.ac.uk
Anti-estrogenic hERα assays Anti-estrogenic activity observed. hormones.gr
Recombinant (hERα) yeast transactivation assays Anti-estrogenic activity observed. researchgate.net
MCF-7 cells Not anti-estrogenic. researchgate.net
Androgenic hAR assays Androgenic activity observed. hormones.gr
Recombinant (hAR) yeast transactivation assays Weak androgenic effects (1/45,000 relative to DHT). researchgate.netoup.com
hAR assay in PALM cells No androgenic activity. researchgate.netoup.com
Anti-androgenic hAR assays Anti-androgenic activity observed. hormones.gr
Support of Bacterial Growth (e.g., Pseudomonas aeruginosa, Burkholderia cepacia)

Immunological Responses and Sensitization Potential

This compound, also known as ethylhexyl salicylate, is a UVB filter commonly used in sunscreen and cosmetic products. atamanchemicals.comdrugbank.com While generally considered to possess a good safety profile with low allergenic potential, various immunological responses and instances of sensitization have been documented in scientific literature. medscape.comtaylorandfrancis.com The immunological profile of this compound is complex, involving potential for both allergic contact dermatitis and anti-inflammatory activities.

Allergic Contact Dermatitis (ACD) and Photoallergic Contact Dermatitis (PACD)

Allergic contact dermatitis from salicylates is considered infrequent, but cases linked to this compound have been reported. medscape.comresearchgate.net These are typically identified through patch testing following a patient's reaction to a cosmetic or sunscreen product. nih.gov For instance, acute contact sensitivity to this compound has been described in case reports where patients developed dermatitis after using sunscreens containing the compound. nih.govnih.gov In one retrospective study of 146 patients with allergic contact cheilitis (inflammation of the lips), one patient was found to have a clinically relevant positive patch-test reaction to this compound from anti-aging creams and sunscreens. researchgate.netresearchgate.net

Photoallergic contact dermatitis (PACD), a T-cell-mediated hypersensitivity reaction to a substance after sun exposure, is rarely associated with salicylate compounds. researchgate.netijdvl.com However, studies have identified instances of photoallergy to ethylhexyl salicylate in patients being tested for photosensitivity. actasdermo.org

Sensitization Research and Findings

The sensitization potential of this compound has been evaluated in various human and animal studies. In clinical diagnostics, this compound is typically used at a 5% concentration in petrolatum for patch testing. medscape.com Human Repeat Insult Patch Tests (HRIPT) and maximization studies in animals are used to predict the likelihood of a substance causing skin sensitization.

A notable study investigating contact allergens in 33 patients with frontal fibrosing alopecia (FFA) found that 9 of these patients (27.3%) had positive patch test reactions to ethylhexyl salicylate at a 10% concentration in petrolatum. researchgate.net This suggests a potential association in specific patient populations. In contrast, other assessments have concluded that this compound is not a sensitizer (B1316253) in normal skin. nih.gov

Below is a summary of findings from selected sensitization studies on salicylates:

Table 1: Summary of Selected Sensitization Studies on Salicylates

Study Type Test Substance & Concentration Subject Number of Subjects Findings Reference(s)
Retrospective Study This compound Human (Patients with allergic contact cheilitis) 146 1 clinically relevant positive reaction. researchgate.netresearchgate.net
Patch Testing Ethylhexyl Salicylate 10% pet. Human (Patients with Frontal Fibrosing Alopecia) 33 9 positive reactions. researchgate.net
Case Report This compound 5% pet. Human 1 Positive patch test confirmed ACD. researchgate.net
Maximization Test Butylthis compound (undiluted) Guinea Pig 10 Not a skin sensitizer. tga.gov.au

Mechanistic Insights and Cross-Reactivity

The immunological mechanisms underlying reactions to salicylates are multifaceted. In individuals with salicylate sensitivity or Mast Cell Activation Syndrome (MCAS), salicylates can act as triggers, causing mast cells to release histamine (B1213489) and other inflammatory mediators. eds.clinicmastcell360.comnih.gov This can lead to a range of allergic-type symptoms. webmd.comdrtaniadempsey.com

Conversely, some research points to an anti-inflammatory potential for certain salicylate derivatives. Studies have shown that salicylates can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. juniperpublishers.com This inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as Interleukin-1α (IL-1α). juniperpublishers.com For example, one in vitro study using a 3D human epidermis model found that ethylhexyl salicylate suppressed the expression of IL-1α mRNA after UV exposure, suggesting an anti-inflammatory effect. juniperpublishers.com

Cross-reactivity between different salicylate esters is a possibility. A chemical that is structurally similar to this compound, cis-3-Hexenyl salicylate, has been implicated in cross-reactions. researchgate.netresearchgate.net In one case, a patient allergic to octisalate in sunscreens also showed a reaction to cis-3-Hexenyl salicylate found in a fragrance. researchgate.netnih.gov

Table 2: List of Chemical Compounds

Compound Name
11-β-prostaglandin F2
2-carboxyphenyl salicylate
2-ethylhexanol
Avobenzone (B1665848)
Benzophenone-3
Butyl methoxydibenzoylmethane
Butylthis compound
cis-3-Hexenyl salicylate
Histamine
Homosalate (B147027)
Hydrocodone
Ibuprofen
Interleukin-1α (IL-1α)
Interleukin-6 (IL-6)
Ketoprofen
Meloxicam
Methylene bis-benzotriazolyl tetramethylbutylphenol
Methyl salicylate
Morphine
Myroxylon pereirae
Naproxen
Nickel sulfate (B86663)
Octocrylene (B1203250)
This compound (Ethylhexyl salicylate, Octisalate)
Oxybenzone (B1678072)
Phenyl benzimidazole (B57391) sulfonic acid
Prostaglandin D2 (PGD2)
Pyochelin
Salicylic acid
TNFα
Tranexamic acid salicylate
Trolamine salicylate

Environmental Fate and Ecotoxicology

Occurrence and Detection in Environmental Compartments

Octyl salicylate (B1505791) has been identified in various aquatic environments, indicating its release from consumer products into the ecosystem.

The presence of octyl salicylate in wastewater treatment plant (WWTP) effluents and surface waters is a clear indicator of its environmental input from human activities. mdpi.comoup.com UV filters, including this compound, enter the aquatic environment through both direct and indirect pathways, such as recreational activities and discharges from WWTPs. oup.comresearchgate.net

In a study conducted in Japan, this compound was identified as one of the predominant sun-blocking agents in surface waters that receive wastewater effluents. nih.govresearchgate.netcapes.gov.br The total concentration of various sun-blocking agents in these waters was found to range from non-detectable levels up to 4928 ng/L. nih.govresearchgate.net This suggests that while WWTPs can significantly reduce the levels of some UV filters, they are not entirely eliminated, resulting in their presence in the final discharged water. researchgate.net For example, one study noted that 2-ethylhexyl salicylate (another name for this compound) posed a high risk to algae in aquatic environments receiving WWTP discharges. researchgate.net

Due to its lipophilic (fat-soluble) nature, this compound has the potential to accumulate in the tissues of aquatic organisms, a process known as bioaccumulation. mdpi.com This can result in organisms having higher concentrations of the chemical than the surrounding water. ulpgc.es

Research has confirmed the bioaccumulation of numerous organic UV filters in marine life. Mussels and fish are particularly susceptible and are often used as biological indicators of contamination levels in aquatic systems. ulpgc.es Studies involving the mussel Mytilus galloprovincialis have demonstrated that these filter-feeding animals can rapidly absorb and accumulate UV filters from the water. researchgate.net

In coral species, many UV filter compounds, including ethylhexyl salicylate, have been found to accumulate within their tissues. coralguardian.org Laboratory experiments have further suggested that this bioaccumulation can be more pronounced when corals are exposed to a complete sunscreen formulation as opposed to the individual chemical components alone. coralguardian.org The buildup of these compounds is a significant concern due to the potential for toxic effects. ulpgc.es For instance, certain UV filters have been detected in coral tissues at significantly higher concentrations during the wet season, a period that often coincides with increased coastal tourism and recreational activities. noaa.gov

Water Sources (e.g., Wastewater Treatment Plant Effluents)

Ecotoxicological Assessments

The ecotoxicological effects of this compound have been evaluated across different trophic levels in aquatic ecosystems, revealing varied levels of toxicity to marine microorganisms, crustaceans, and algae.

Assessments of this compound's impact on marine microalgae have indicated that it is one of the more toxic organic UV filters. A comparative study involving six organic UV filters and seven marine microalgae species identified 2-ethylhexyl salicylate and homosalate (B147027) as the most toxic. oup.comnih.gov These compounds were found to significantly affect both the growth and chlorophyll (B73375) a fluorescence of multiple species following a 72-hour exposure to concentrations of 10, 100, and 1,000 µg/L. oup.comnih.gov

The sensitivity to this compound differs among microalgae species. Tisochrysis lutea has been shown to be more sensitive to a variety of contaminants than the commonly used test species Phaeodactylum tricornutum. oup.comresearchgate.netdntb.gov.ua Research has indicated that Phaeodactylum tricornutum exhibits low sensitivity across various endpoints when exposed to several UV filters, including this compound. oup.comnih.gov One study reported that a product formulation containing ethylhexyl salicylate was not toxic to Phaeodactylum tricornutum. kikocosmetics.com In contrast, another study found that chemical-based sunscreens containing ethylhexyl salicylate had a high and significant negative effect on this alga. units.it These divergent findings highlight the importance of utilizing sensitive species like Tisochrysis lutea to achieve more precise ecological risk assessments. oup.comnih.gov

Toxicity of this compound to Marine Microalgae

Generated html

The acute toxicity of this compound has been evaluated in several crustacean species. In a study assessing nine organic UV filters, this compound was tested on the saline crustacean Artemia franciscana and the freshwater crustacean Daphnia magna. nih.govresearchgate.net While the study identified octocrylene (B1203250) as the most toxic to these species, it generally classified organic UV filters as acutely toxic. nih.gov

For Daphnia magna, the 48-hour median effective concentration (EC50), which is the concentration causing an effect in 50% of the test population, was determined to be 10 mg/L. chemicalbook.inhaenseler.ch In terms of chronic toxicity, the No-Observed-Effect-Concentration (NOEC) over a 21-day period was found to be greater than 0.0001 mg/L. gethompy.com Another source reported a 21-day EC10 value (the concentration causing a 10% effect) of 0.0082 mg/L for Daphnia magna. haenseler.ch In contrast, a study on the brine shrimp Artemia salina (a species closely related to Artemia franciscana) did not find significant toxicity from 2-ethylhexyl salicylate at the concentrations tested. nih.gov

Toxicity of this compound to Aquatic Crustaceans

Generated html

The toxicity of this compound has also been assessed using the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) in the standardized Microtox® test, which measures the inhibition of the bacterium's natural light emission as a sign of toxicity. nih.govresearchgate.net

A comprehensive study of nine organic UV filters tested 2-ethylhexyl salicylate both as a single compound and in mixtures. nih.gov The findings revealed that while ethylhexyl methoxycinnamate was the most toxic single compound to Aliivibrio fischeri, binary mixtures of benzophenone-2 with 2-ethylhexyl salicylate demonstrated high and acute toxicity. nih.gov Another study reported that this compound, along with other UV filters, showed high toxicity to bacteria. microbiotests.com However, a different assessment recorded a very high EC50 value of over 10,000 mg/L for an aerobic bacterium after a brief 0.5-hour exposure, indicating low toxicity in that particular test. gethompy.com Such variability in results can sometimes be explained by antagonistic interactions, where the combined effect of chemicals in a mixture is less than the sum of their individual effects. researchgate.net

Toxicity of this compound to Marine Bacteria

Generated html

Compound Names Mentioned in the Article

Effects on Freshwater Plants (e.g., Lemna)

The impact of this compound on freshwater plants has been a subject of scientific inquiry, particularly using the duckweed Lemna minor as a model organism. Studies show that organic UV filters, including this compound, are generally classified as acutely toxic to freshwater plants. nih.gov

In one study, the toxicity of nine organic UV filters was evaluated, and this compound was among the compounds tested on Lemna minor. nih.gov While octocrylene and homosalate were identified as the most toxic to these freshwater plants, all tested organic UV filters demonstrated some level of acute toxicity. nih.gov Another area of research has explored how salicylates, in general, might influence the uptake of heavy metals in Lemna gibba. For instance, the application of sodium salicylate was found to decrease the accumulation of lead but increase the accumulation of copper. researchgate.net

Further research investigated the uptake and transformation of this compound by Lemna gibba. The study found that after a week of incubation, the UV filter was primarily present in its original form within the plant, with only a small portion converted into transformation products. researchgate.net This suggests a potential for bioaccumulation of the parent compound in these aquatic plants. Some studies have also noted that high concentrations of salicylic (B10762653) acid (1–5 mM) can reduce the photosynthetic rate in plants like barley. researchmap.jp

Coral Ecotoxicity (e.g., Seriatopora hystrix)

The ecotoxicity of this compound to corals is an area of growing concern. While many UV filters have been studied for their potential to harm coral reefs, there is still limited data specifically on this compound. oup.comcoralguardian.org

One study showed that ethylhexyl salicylate (ES) can trigger a stress response in the coral Pocillopora damicornis at a concentration of 50 μg/L. coralguardian.orgnih.gov This response was indicated by an increase in the concentration of a specific steroid, (3β, 5α, 8α) -5, 8-epidioxy- ergosta- 6, 24(28) - dien- 3- ol, which is believed to mediate the coral's response to stress. nih.gov At higher concentrations of 300 µg/L and above, ethylhexyl salicylate was observed to trigger a more significant stress and inflammatory response. researchgate.net

In contrast, another study that tested five different sunscreen emulsions containing various chemical and mineral UV filters on fragments of Seriatopora hystrix found no significant polyp retraction or bleaching, even at concentrations up to 100 mg/L. scirp.orgscirp.orgresearchgate.net However, it is important to note that these were complex formulations, and the specific contribution of this compound to the observed outcome is difficult to isolate.

Degradation Pathways in the Environment

This compound is considered to be readily biodegradable. vigon.com In a study using the Closed Bottle Test (OECD 301-D), it showed 89% biodegradation over 28 days. vigon.com

The degradation of this compound can occur through hydrolysis, where the ester bond is broken, yielding salicylic acid and 2-ethylhexanol. mdpi.comatamanchemicals.com This process can be facilitated by esterase enzymes produced by microorganisms in the environment. mdpi.com Some bacteria, such as Pseudomonas aeruginosa and Burkholderia cepacia, can assimilate the resulting salicylic acid into the chorismate pathway to produce pyochelin, an iron-chelating siderophore. mdpi.com

Research has also shown that microbial consortia can effectively degrade this compound. A constructed consortium of 27 bacterial strains was able to degrade 60–80% of 2-ethylhexyl salicylate after 12 days. nih.gov However, the same study found that more hydrophobic UV filters were resistant to biodegradation by this consortium. nih.gov Studies using spent mushroom compost of Pleurotus djamor have also demonstrated the biodegradation of 2-ethylhexyl salicylate, identifying intermediate products of the degradation process. researchgate.net

Comparative Ecotoxicology with Other UV Filters

When comparing the ecotoxicity of this compound to other UV filters, a varied picture emerges depending on the organism and endpoint being studied.

In studies on freshwater plants like Lemna minor, this compound was found to be toxic, but less so than octocrylene and homosalate, which were identified as the most potent inhibitors of growth. nih.govoup.com For marine microalgae, 2-ethylhexyl salicylate and homosalate were found to be the most toxic among a range of tested UV filters, significantly impacting growth and fluorescence in multiple species. oup.com

In terms of coral toxicity, some research suggests that ethylhexyl salicylate may be more toxic than oxybenzone (B1678072), as it elicits a stress response at a lower concentration (50 μg/L) in Pocillopora damicornis. coralguardian.orgnih.gov In comparison, a stress response to oxybenzone in the same coral species was observed at 2 mg/L. nih.gov Another UV filter, octocrylene, is also considered to be more toxic than oxybenzone, causing mitochondrial dysfunction at 50 μg/L. coralguardian.org

It is worth noting that some studies have indicated that this compound does not produce reactive oxygen species (ROS) when exposed to sunlight, a property that distinguishes it from other UV filters like octinoxate (B1216657) and octocrylene which are known to generate ROS in aquatic environments. wikipedia.orgthecoralreefresearchhub.com

Table of Ecotoxicity Data for this compound and Other UV Filters

UV Filter Organism Endpoint Concentration Result Reference
This compound (Ethylhexyl Salicylate) Lemna minor (Freshwater Plant) Acute Toxicity Not specified Classified as acutely toxic nih.gov
This compound (Ethylhexyl Salicylate) Pocillopora damicornis (Coral) Stress Response 50 µg/L Stress response observed coralguardian.orgnih.gov
This compound (Ethylhexyl Salicylate) Pocillopora damicornis (Coral) Stress/Inflammatory Response ≥ 300 µg/L Significant increases in stress markers researchgate.net
Octocrylene Lemna minor (Freshwater Plant) IC50 1.95 mg/L High toxicity nih.gov
Homosalate Lemna minor (Freshwater Plant) IC50 1.46 mg/L High toxicity nih.gov
Oxybenzone (BP-3) Pocillopora damicornis (Coral) Stress Response 2 mg/L Increase in stress marker nih.gov
Octocrylene Pocillopora damicornis (Coral) Mitochondrial Dysfunction 50 µg/L Negative impact observed coralguardian.org

Analytical Methods and Characterization Techniques

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating octyl salicylate (B1505791) from complex mixtures, such as sunscreen emulsions, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the simultaneous and quantitative determination of octyl salicylate in cosmetic products. nih.govresearchgate.net Reversed-phase HPLC, particularly using C18 columns, is the most common approach for analyzing multiple UV filters, including this compound. scite.ai

Several HPLC methods have been developed and validated for this purpose. For instance, one method achieved separation using a LiChrospher® 100 RP-18 column with a mobile phase of methanol (B129727) and water (85:15, v/v) at a flow rate of 1.0 mL/min, with UV detection set at 310 nm. nih.govscite.ai This method demonstrated excellent linearity, with a correlation coefficient of 0.9998 and a recovery percentage of 98.84%. nih.gov Another rapid HPLC method allowed for the analysis of seven different UV filters, including this compound, in just seven minutes using a Thermo Hypersil C18 BDS 3-micron column with a mobile phase of ethanol (B145695) and 1% acetic acid. researchgate.netnih.gov

The selection of the mobile phase is critical for achieving good separation. Common mobile phases include mixtures of methanol/water, acetonitrile/water, or ethanol/acetic acid. nih.govresearchgate.netsielc.com For example, an isocratic elution with methanol/water (84:16, v/v) containing 0.1% acetic acid has been successfully used, with this compound showing a retention time of approximately 19 minutes. scielo.br The detection is typically performed using a UV detector at a wavelength where this compound and other co-analyzed sunscreens exhibit significant absorbance, often around 310 nm. nih.govlcms.cz

The validation of these HPLC methods typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, and accuracy to ensure the method is rapid, precise, and suitable for routine quality control. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

ColumnMobile PhaseFlow RateDetection WavelengthReference
LiChrospher® 100 RP-18 (5 µm)Methanol/Water (85:15, v/v)1.0 mL/min310 nm nih.gov
Thermo Hypersil C18 BDS (3 µm)Ethanol and 1% Acetic AcidNot specifiedNot specified researchgate.netnih.gov
Newcrom R1Acetonitrile (MeCN), Water, and Phosphoric AcidNot specifiedNot specified sielc.com
Acclaim 120 C18 (3 µm)Gradient of Ethanol in 0.8% Acetic AcidNot specified310 nm lcms.cz

For highly sensitive and selective detection, particularly in complex biological matrices like human placental tissue or plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govproyectoinma.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for unambiguous identification and quantification even at very low concentrations. nih.gov

A typical LC-MS/MS method for this compound involves sample extraction, often using a solvent like ethyl acetate (B1210297), followed by a clean-up step before injection into the LC-MS/MS system. nih.gov For the analysis of homosalate (B147027) in rat plasma, this compound was used as an internal standard, with detection based on the multiple reaction monitoring (MRM) transition of m/z 251.2 → 139.0. tandfonline.com In another study for determining UV filters in human placental tissue, quantification was achieved using an atmospheric pressure chemical ionization (APCI) interface. nih.gov

A method developed for the simultaneous determination of four UV filters, including ethylhexyl salicylate (EHS), in samples from in-vitro skin permeation studies used HPLC-MS/MS in the positive ionization electrospray (ESI) mode. researchgate.netnih.gov The method was validated for linearity, detection and quantification limits, precision, and accuracy, with accuracy found to be within the range of 94.37–108.76%. researchgate.netnih.gov Such methods are crucial for pharmacokinetic and human exposure studies. nih.govtandfonline.com

Table 2: LC-MS/MS Parameters for this compound Detection

MatrixIonization ModeInterfaceKey FindingReference
Human Placental TissueNegative/PositiveAPCILOD ranged from 0.4 to 0.6 ng/g nih.gov
Rat Plasma (as Internal Standard)Not specifiedNot specifiedMRM transition: m/z 251.2 → 139.0 tandfonline.com
Skin Permeation SamplesPositive ESIESIAccuracy ranged from 94.37% to 108.76% researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

UV-Visible spectrophotometry is a fundamental technique used to determine the concentration of this compound and to characterize its primary function as a UVB absorber. bsphs.orgscielo.br The method is based on the principle that the amount of UV light absorbed by a solution of this compound is directly proportional to its concentration. bsphs.org

This compound primarily absorbs radiation in the UVB range of the electromagnetic spectrum, which spans from 280 to 320 nm. nih.govatamanchemicals.com Its absorption spectrum shows a peak maximum (λmax) at approximately 305 to 310 nm. nih.govdrugbank.com Specifically, a validated spectrophotometric method for determining this compound in sunscreens is based on measuring the light absorption of its ethanol solutions at a wavelength of 305 nm. bsphs.org This method proved to be linear, sensitive, and reproducible, making it suitable for quality control of cosmetic products. bsphs.org The technique is also used in conjunction with HPLC for detection. nih.gov

Table 3: UV Absorption Properties of this compound

ParameterValueSolvent/ConditionsReference
Absorption Range295-315 nmGeneral nih.govdrugbank.com
Absorption Peak (λmax)307-310 nmGeneral nih.govdrugbank.com
Specific Absorption Wavelength for Quantification305 nmEthanol bsphs.org
Specific Extinction (E1%, 1cm)165 to 185Methanol at 305 nm handomchemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. whiterose.ac.uk The spectrum of this compound shows characteristic signals for the aromatic protons of the salicylate ring, the protons of the 2-ethylhexyl chain, and the phenolic hydroxyl proton. chemicalbook.com For example, a signal at δ 12.67 (s, 1H) can be attributed to the phenolic hydroxyl proton.

¹³C-NMR spectra reveal the number of chemically non-equivalent carbon atoms and their electronic environment. srce.hr The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the 2-ethylhexyl group. guidechem.com Together, 1D and 2D NMR experiments can be used to unequivocally confirm the chemical structure of salicylates. srce.hr

Table 4: Representative NMR Spectral Data for this compound

NucleusTechniqueKey Observations/SignalsReference
¹HNMR SpectroscopySignals correspond to aromatic, aliphatic (ethylhexyl), and hydroxyl protons. chemicalbook.com
¹³CNMR SpectroscopySignals correspond to carbonyl, aromatic, and aliphatic carbons. guidechem.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure as a salicylic (B10762653) acid ester. Key bands include:

A broad band corresponding to the O-H stretching of the phenolic hydroxyl group.

A strong band for the C=O stretching of the ester group.

Bands associated with C-O stretching of the ester.

Bands for C-H stretching of the aliphatic chain.

Absorptions related to the C=C stretching of the aromatic ring.

Studies have used FTIR to investigate the interactions of this compound, noting that shifts in certain bands can occur with changes in concentration, suggesting molecular self-association. nih.gov FTIR imaging has also been employed to study the penetration and retention of UV filters on the skin surface. permegear.com

Table 5: Characteristic FTIR Absorption Bands for Salicylates

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Phenolic -OHO-H StretchBroad, ~3200 cm⁻¹ nih.gov
Ester C=OC=O Stretch~1680-1720 cm⁻¹ nih.gov
Aromatic RingC=C Stretch~1450-1600 cm⁻¹ nih.gov
Aliphatic C-HC-H Stretch~2850-2960 cm⁻¹ nih.gov

Laser Photodissociation Spectroscopy

Laser photodissociation spectroscopy has been utilized to investigate the intrinsic photostability of the deprotonated form of this compound ([OS − H]⁻). In these gas-phase experiments, researchers acquire UV absorption spectra by measuring the depletion of the parent ion as a function of photon energy. rsc.orgresearchgate.net Studies on [OS − H]⁻, conducted via photodepletion over an energy range of 3.0–5.8 eV, revealed that electron loss is the exclusive electronic decay pathway. rsc.orgresearchgate.net

Notably, no photofragmentation, which would involve the dissociation of the ionic molecular framework, was observed for [OS − H]⁻ following photoexcitation. rsc.orgresearchgate.net This indicates that electron detachment entirely dominates over molecular dissociation. researchgate.net Quantum chemical calculations support these experimental findings, suggesting that the minimum-energy crossing points between the first excited singlet state (S₁) and the ground state (S₀) are located in high-energy regions of the potential energy surface, which makes internal conversion an unlikely event. rsc.org These results demonstrate that the competition between molecular dissociation and electron detachment after photoexcitation is governed by the energy gap between the excitation energy and these crossing points. rsc.org This technique, often coupled with mass spectrometry, allows for the unambiguous analysis of mass-selected ions, removing complications from bulk environments and providing clear insights into photodegradation pathways. whiterose.ac.ukresearchgate.net

Time-Resolved Ultrafast Laser Spectroscopy

Time-resolved ultrafast laser spectroscopy provides critical insights into the photoprotective mechanisms of salicylate-based UV filters like this compound by observing the dynamic processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following UV excitation. acs.orgwarwick.ac.uk While direct studies on this compound are often discussed in the context of its analogues like Homosalate (HMS) and Ethylhexyl Salicylate (EHS), the fundamental photophysics are comparable. rsc.org

Upon photoexcitation in the UVB region, the primary photoprotection mechanism for salicylates is an ultrafast excited-state intramolecular proton transfer (ESIPT). researchgate.netrsc.org This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen, occurs on a sub-picosecond timescale. The molecule transitions from its initial enol tautomer to a keto tautomer, which then provides an efficient pathway for the non-radiative dissipation of the absorbed UV energy as heat. rsc.org Time-resolved electronic absorption spectroscopy (TEAS) is a key technique used to track these dynamics, revealing the lifetimes of the excited states involved in the relaxation pathway. rsc.orgwhiterose.ac.uk

Laser-Induced Fluorescence

Laser-induced fluorescence (LIF) is another spectroscopic technique employed to study the photodynamics of salicylates, complementing data from ultrafast spectroscopy. rsc.org LIF measurements on salicylate analogues help to identify the nature of the electronic states involved in photoexcitation. researchgate.net

For Ethylhexyl Salicylate (EHS), which is another name for this compound, fluorescence emission has been reported. researchgate.net Studies have shown an emission peak for EHS at approximately 450 nm. researchgate.net However, the fluorescence quantum yield for EHS is generally low, reported to be between 0.6% and 1.9% depending on the solvent, which indicates that fluorescence is not a dominant relaxation pathway. rsc.org The majority of the energy is dissipated non-radiatively, consistent with the ESIPT mechanism observed in time-resolved studies. rsc.org Dispersed fluorescence (DFL) spectroscopy can also be used by fixing the laser at a specific excitation wavelength and analyzing the emitted fluorescence to further characterize the electronic transitions. rsc.org

Validation of Analytical Methods

The validation of analytical methods is crucial to ensure that the quantification of this compound in commercial products or biological samples is accurate, reliable, and reproducible. researchgate.net Various methods, primarily high-performance liquid chromatography (HPLC) and spectrophotometry, have been developed and validated for this purpose. researchgate.netbsphs.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key parameters. scielo.brscielo.br These parameters include linearity, detection and quantitation limits, repeatability, reproducibility, accuracy (often determined as analytical yield or recovery), and specificity. bsphs.orgscielo.br Specificity ensures that there is no interference from other components in the sample matrix, such as other UV filters or formulation excipients. researchgate.netscielo.br

Linearity, Detection Limits, and Quantitation Limits

Method validation establishes the performance characteristics of an analytical procedure. For this compound, linearity, limit of detection (LOD), and limit of quantitation (LOQ) are fundamental parameters that define the range and sensitivity of the method.

Linearity : This demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a defined range. scielo.br

Limit of Detection (LOD) : The lowest concentration of this compound that can be reliably distinguished from background noise, but not necessarily quantified with precision. researchgate.netkau.edu.sa

Limit of Quantitation (LOQ) : The lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy. researchgate.netkau.edu.sa

The following tables summarize these parameters from various validated methods for the determination of this compound.

Table 1: Linearity of Validated Analytical Methods for this compound

Method Concentration Range Correlation Coefficient (r or R²) Source(s)
HPLC 2.5 - 15.0 µg/mL > 0.999 scielo.br
HPLC 7.5 - 100 µg/mL 0.9998 - 0.9999 kau.edu.sa
HPLC 0.25 - 100 µg/cm³ Not specified researchgate.net
Spectrophotometry 1.25 - 100 µg/cm³ Not specified bsphs.org

Table 2: Detection and Quantitation Limits for this compound

Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Source(s)
HPLC 0.27 µg/mL 0.81 µg/mL scielo.br
HPLC 0.05% 0.15% researchgate.net
Spectrophotometry 0.07 - 0.75% 0.09 - 0.82% bsphs.org
HPLC-DAD 0.77 - 1.2 µg/mL 2.59 - 4 µg/mL kau.edu.sa

Repeatability, Reproducibility, and Analytical Yield

These parameters measure the precision and accuracy of an analytical method.

Repeatability (Intra-assay precision) : The precision of the method when analyses are conducted under the same conditions over a short period. bsphs.orgscielo.br

Reproducibility (Inter-assay precision) : The precision of the method when analyses are conducted on different days or by different analysts. bsphs.orgscielo.br It is often expressed as a relative standard deviation (RSD). nih.gov

Analytical Yield (Accuracy/Recovery) : The closeness of the measured value to the true value, often determined by analyzing samples with a known amount of added analyte. researchgate.netbsphs.org

The following table presents data on the precision and accuracy of validated methods for this compound.

Table 3: Precision and Accuracy of Validated Analytical Methods for this compound

Method Parameter Value Source(s)
Spectrophotometry Repeatability (at 4% OS) SD = 0.0479% bsphs.org
Reproducibility (at 4% OS) RSD = 1.21% bsphs.org
Analytical Yield (at 2% OS) 97.62% bsphs.org
Analytical Yield (at 4% OS) 98.26% bsphs.org
HPLC Repeatability (at 5% OS) SD = 0.0327% researchgate.net
Reproducibility (at 5% OS) RSD = 0.66% researchgate.net
Analytical Yield (at 1-5% OS) 98.40% - 99.70% researchgate.net
HPLC Precision (Repeatability & Intermediate) RSD < 5% scielo.br
Accuracy (Recovery) 87.1% - 106.2% scielo.br
HPLC Precision RSD = 0.50% - 0.70% nih.gov

Bioanalytical Methods for Human Biomonitoring

Human biomonitoring for this compound (also known as 2-ethylhexyl salicylate or EHS) involves measuring the parent compound or its metabolites in biological matrices like urine or placental tissue to assess internal exposure. nih.govresearchgate.net Due to metabolism, specific biomarkers are often targeted for quantification.

A highly sensitive and specific method for analyzing EHS metabolites in human urine is online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) using stable isotope dilution. researchgate.net This approach allows for sample cleanup, analyte enrichment, and accurate quantification. acs.org Key EHS metabolites identified and quantified as biomarkers include 5-carboxy-2-ethylpentyl salicylate (5cx-EPS), 5-hydroxy-2-ethylhexyl salicylate (5OH-EHS), and 5-oxo-2-ethylhexyl salicylate (5oxo-EHS). researchgate.netnih.gov

A crucial step in these bioanalytical methods is the enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, which are common metabolic products. acs.orgnih.gov The choice of enzyme is critical; β-glucuronidase from E. coli K12 is preferred as it avoids the unintended cleavage of the ester bond in the EHS metabolites, ensuring accurate measurement. nih.gov

Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to determine the presence of this compound itself in human placental tissue. nih.gov This method involves extraction with ethyl acetate followed by a clean-up step and quantification using an atmospheric pressure chemical ionization (APCI) interface, with detection limits in the nanogram per gram range. nih.gov

Table 4: List of Chemical Compounds

Compound Name Abbreviation
This compound / Ethylhexyl Salicylate OS / EHS
Homosalate HMS
5-carboxy-2-ethylpentyl salicylate 5cx-EPS
5-hydroxy-2-ethylhexyl salicylate 5OH-EHS
5-oxo-2-ethylhexyl salicylate 5oxo-EHS
Benzophenone-3 B-3 / BZ3
Butyl methoxydibenzoylmethane BM / BMDBM
Octyl methoxycinnamate OM / OMC
Octocrylene (B1203250) OC / OCR
Titanium dioxide -
Zinc oxide -
Sulisobenzone -
Oxybenzone (B1678072) OB
Octyl dimethyl PABA ODAB
Dioxybenzone -
4-methylbenzylidene camphor -
2-phenylbenzimidazole-5-sulfonic acid -
Benzophenone-4 BP4
Riboflavin -
Avobenzone (B1665848) -
p-coumaryl alcohol -
Coniferyl alcohol -
Sinapyl alcohol -
Phenylbenzimidazole sulfonic acid PBMSA
Diethylamino hydroxybenzoyl hexyl benzoate DHHB
Benzyl (B1604629) salicylate -
Phenyl salicylate -
3-(4-methylbenzylidene) camphor -
3-benzylidene camphor -
Bisphenol A BPA
Methylparaben MHB
Ethylparaben EHB
Propylparaben PHB
Butylparaben BHB
Triclosan TCS
Salicylic acid -
Malachite green -
Crystal violet -
Fipronil -
Chlorfenapyr -
Buprofezin -
Hexythiazox -
Triclocarban -

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of octyl salicylate (B1505791), particularly its interaction with ultraviolet (UV) radiation. These computational methods provide insights into electronic structure, excited states, and the pathways for energy dissipation, which are key to its function as a UV filter.

Mapping of Excited States

The photostability of salicylates is crucial for their function. High-level quantum chemical calculations have been employed to map the excited state potential energy surfaces of the deprotonated form of octyl salicylate ([OS - H]⁻). researchgate.netrsc.org Studies reveal that upon photoexcitation, electron loss is the predominant electronic decay pathway for this species. researchgate.netrsc.org

Key findings from these calculations include:

The minimum-energy crossing points (MECPs) between the first excited state (S₁) and the ground state (S₀) are situated in high-energy regions of the potential energy surface. researchgate.netrsc.org

This high energy barrier makes internal conversion an unlikely decay route. researchgate.netrsc.org

These computational results support experimental observations where electron detachment is favored over molecular fragmentation. researchgate.netrsc.org The competition between these pathways is determined by the energy gap between the excitation energy and the MECPs. researchgate.netrsc.org

Such mapping of excited states is critical for rationalizing the photophysical behavior of this compound and related UV filters. dntb.gov.ua

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the molecular structure and properties of compounds like this compound. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are effective for geometry optimizations and frequency calculations. researchgate.net

For this compound, DFT studies have confirmed:

The presence of a stable intramolecular hydrogen bond, which is a key structural feature of salicylates. researchgate.net

The nature of its UV absorption in the UVA and UVB regions is primarily due to π→π* electronic transitions, specifically involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

DFT modeling can be integrated with experimental data to understand and predict chemical reactions and interactions, such as the adsorption of salicylates onto surfaces. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT)

To specifically study the UV absorption properties and excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netmdpi.com It is used to calculate vertical excitation energies, which correspond to the absorption of light. researchgate.net

TD-DFT calculations performed on this compound at the B3LYP/6-311++G(d,p) level of theory have successfully modeled its UV absorption spectrum. researchgate.net Research has shown that the calculated spectrum corresponds well with experimental results, identifying the electronic transitions responsible for its UVB filtering capabilities. researchgate.net The influence of different substituent groups on the absorption spectrum can also be effectively modeled using TD-DFT, aiding in the design of novel UV-absorbing compounds. researchgate.net

Table 1: Calculated UV Absorption Data for this compound using TD-DFT researchgate.net
TransitionCalculated Wavelength (nm)Oscillator Strength (f)UV RegionTransition Type
S₀ → S₁308.230.1479UVBπ→π* (HOMO→LUMO)
S₀ → S₂241.670.1342UVC-
S₀ → S₃210.050.3341UVC-

Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) theory is used to analyze charge transfer and intramolecular bonding interactions. researchgate.netmaterialsciencejournal.org NBO analysis provides a detailed picture of delocalization and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org In molecules similar to salicylates, NBO analysis has shown that stability arises from charge delocalization, where electron density is transferred from lone pairs of oxygen or other heteroatoms into anti-bonding orbitals (like π* or σ) of the molecular framework. materialsciencejournal.org This intramolecular charge transfer (ICT) is a key aspect of their electronic structure. materialsciencejournal.org For instance, the interaction between an oxygen lone pair orbital, n(O), and an anti-bonding π(C-C) orbital results in stabilization. materialsciencejournal.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) is a principle used to predict the properties and biological activity of a chemical based on its molecular structure. collaborativedrug.com For salicylates, SAR modeling helps in understanding how structural modifications affect their function as UV filters and their interaction with biological systems.

Quantitative Structure-Activity Relationship (QSAR) for Toxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure with a specific endpoint, such as toxicity. toxicology.orgeuropa.eu These models are used in regulatory toxicology to predict the potential hazards of chemicals, thereby reducing the need for animal testing. europa.eu

The general workflow for developing a QSAR model involves:

Generating molecular descriptors from the chemical structure.

Selecting the most relevant descriptors.

Statistically mapping the descriptors to a toxicological endpoint.

Validating the model. toxicology.org

Advanced Formulation Science and Research Directions

Strategies for Enhanced UV Protection and Broad-Spectrum Efficacy

Octyl salicylate (B1505791) is a well-established organic UV filter that primarily absorbs radiation in the UVB spectrum, with a peak absorbance around 307-310 nm. drugbank.com This range is critical for preventing sunburn (erythema). atamanchemicals.com However, on its own, it provides limited protection against UVA radiation (320-400 nm), which is associated with deeper skin penetration, photoaging, and DNA damage. atamanchemicals.com Consequently, a primary strategy in modern formulation science is to combine octyl salicylate with other UV filters to achieve synergistic broad-spectrum protection. ijdvl.com

Research and patent literature demonstrate that specific combinations of this compound with other low-cost UVB and UVA filters can achieve exceptionally high SPF values. For instance, formulations combining homosalate (B147027), this compound, and oxybenzone (B1678072) have been shown to produce SPF values exceeding 40. google.comgoogle.com The mechanism relies on creating a multi-filter system where different molecules absorb energy at different wavelengths across the UV spectrum. This compound fills a key role in the UVB range, complementing the activity of other filters. google.comnih.gov

Combination of Active Ingredients (% w/w)Resulting SPFReference
6% Oxybenzone + 12% Homosalate~38.5 google.com
6% Oxybenzone + 15% Homosalate45.4 google.com
6% Oxybenzone + 8% Homosalate + 7.5% Octyl Methoxycinnamate47.9 google.com
6% Oxybenzone + 8% Homosalate + 7.5% Octyl Methoxycinnamate + 5% this compound56.7 google.com

This interactive table showcases research findings on the SPF values achieved by combining this compound with other UV filters.

Research on Novel Delivery Systems and Nanotechnology Integration

To improve the performance, stability, and safety of UV filters like this compound, researchers are increasingly focusing on novel delivery systems and nanotechnology. researchgate.net A key objective is to minimize direct contact of the chemical filter with the skin, thereby reducing the potential for irritation or percutaneous absorption, while maintaining high UV-absorbance efficacy. researchgate.net4open-sciences.org

Microencapsulation is one such strategy. A 2023 study successfully encapsulated this compound within polyurea microcapsules. researchgate.net4open-sciences.org This approach creates a physical barrier, preventing the UV filter from direct contact with the skin. 4open-sciences.org The research found that the shell thickness of these microcapsules did not significantly impede the UV absorption efficiency of the this compound core. researchgate.net4open-sciences.org Another study explored the physical encapsulation of 2-Ethylhexyl salicylate in hollow silica (B1680970) nanoparticles, which can reduce leaking of the sunscreen agent. researchgate.net

Delivery SystemUV Filter(s)Research FocusFindings/BenefitsReference
Polyurea MicrocapsulesThis compoundInfluence of shell thickness on UV absorption efficiency.Shell thickness (0.4 to 2.5 μm) did not obviously influence UV absorption; provides a physical barrier to skin. researchgate.net4open-sciences.org
Hollow Silica Nanoparticles2-Ethylhexyl SalicylateComparison of physical encapsulation vs. covalent incorporation to reduce sunscreen degradation.Encapsulation can significantly reduce photodegradation. researchgate.net
Nanostructured Lipid Carriers (NLCs)Ethylhexyl Salicylate, Avobenzone (B1665848)Development of hyaluronic acid-decorated NLCs for topical formulations.NLCs showed high encapsulation efficiency for the UV filters and provided a long-lasting release profile. researchgate.net
Solid Lipid Nanoparticles (SLNs)Ethylhexyl Salicylate, Ethylhexyl Methoxycinnamate, Bis-Ethylhexyphenol Methoxyphenol TriazineUse of fucoxanthin-loaded SLNs to boost sunscreen effectiveness.SLNs are suitable carriers for sunscreen agents and can have a synergistic effect on protective activity. mdpi.com

This interactive table summarizes recent research on integrating this compound into novel delivery systems.

Stability and Compatibility in Complex Formulations

This compound's chemical properties make it a highly valuable component for ensuring the stability and compatibility of complex sunscreen formulations. One of its most important functions is acting as a solubilizer. atamanchemicals.com Many potent UV filters, such as avobenzone and oxybenzone, are crystalline solids at room temperature and have limited solubility in the oil phase of a cosmetic emulsion. mdpi.comgoogle.com this compound, being an oil-soluble liquid, is highly effective at dissolving these solid filters, allowing for their incorporation into a stable, homogenous product without crystallization, which would otherwise compromise the evenness of the UV protective film and reduce efficacy. atamanchemicals.com

In terms of its own stability, this compound is generally considered stable under typical use conditions. atamanchemicals.com However, like many organic molecules, it can degrade under certain circumstances. Its UV-absorbing efficacy may decrease over time with prolonged exposure to UV light and oxygen, a process that can be mitigated by the inclusion of antioxidants. atamanchemicals.com It is also known to be incompatible with strong oxidizing agents. atamanchemicals.com Under conditions of extreme heat, such as a fire, it can undergo hazardous decomposition to form carbon oxides and other gases. atamanchemicals.com

Furthermore, the stability of the entire formulation can be impacted by microbial factors. Research has shown that salicylate esters, including this compound, can be susceptible to hydrolysis by esterase enzymes produced by certain microorganisms. researchgate.netmdpi.com This process breaks the molecule down into salicylic (B10762653) acid and 2-ethylhexanol. mdpi.com This degradation pathway can be a concern for the preservation of sunscreen products, as some bacteria may be able to use the resulting salicylic acid in their metabolic cycle, potentially compromising the efficacy of the preservative system. researchgate.netmdpi.com

Sensory Attributes and User Experience in Formulation Development

As an emollient, this compound contributes to a softening and smoothing of the skin's texture. marketresearchintellect.com The ethylhexanol portion of the molecule is a fatty alcohol that imparts these oil-like, conditioning properties. drugbank.commarketresearchintellect.com This results in a final product that spreads easily and absorbs well, without leaving a heavy or sticky residue. atamanchemicals.com Its physical properties—a colorless to pale yellow oily liquid with a faint odor—make it cosmetically elegant and easy to incorporate into various product formats, from lotions and creams to sprays and sticks. atamanchemicals.commarketresearchintellect.com

The drive for higher SPF products often requires a high concentration of active ingredients, which can negatively impact the aesthetics of a formulation, leading to tackiness, greasiness, or a heavy feel. This compound's excellent solvent properties are beneficial here as well; by helping to dissolve solid UV filters, it enables the creation of high-SPF products that remain light and pleasant to apply. atamanchemicals.com4open-sciences.org This improved skin feel encourages more consistent and liberal application by the user, which is critical for achieving the labeled sun protection. 4open-sciences.org

Regulatory Science and Safety Assessment Frameworks

Regulatory Status and Approved Concentrations (e.g., FDA, EMA)

Octyl Salicylate (B1505791) is a globally approved UV filter, but its regulation, particularly its maximum permitted concentration, varies by jurisdiction. In the United States, sunscreen products are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA). cosmeticsinfo.org The FDA has approved the use of Octyl Salicylate as an active ingredient in sunscreen products at a maximum concentration of 5%. cosmeticsinfo.orgecfr.govdroracle.ai

In the European Union, where sunscreens are generally regulated as cosmetic products, this compound (listed as Ethylhexyl Salicylate in Annex VI of the EU Cosmetics Regulation) is also permitted as a UV filter at a maximum concentration of 5%. cosmeticsinfo.orgscholarsresearchlibrary.com Regulatory bodies in other major markets, including Canada, Australia, and Japan, have also approved this compound for use in sunscreens. cosmeticsinfo.org

Below is a table summarizing the regulatory status and approved concentrations in key regions.

Regulatory BodyRegion/CountryProduct ClassificationApproved Concentration
Food and Drug Administration (FDA)United StatesOver-the-Counter (OTC) DrugUp to 5% ecfr.govdroracle.ai
European Commission (via EMA)European UnionCosmetic ProductUp to 5% cosmeticsinfo.orgscholarsresearchlibrary.com
Health CanadaCanadaDrugApproved cosmeticsinfo.orgscholarsresearchlibrary.com
Therapeutic Goods Administration (TGA)AustraliaTherapeutic GoodApproved cosmeticsinfo.orgtga.gov.au
Ministry of Health, Labour and WelfareJapanCosmeticApproved cosmeticsinfo.org
ASEAN Cosmetic DirectiveASEAN Member StatesCosmetic ProductUp to 5% frim.gov.my

Comprehensive Safety Assessments

The safety of this compound is evaluated through rigorous assessment of its potential risks to human health and the environment.

Studies have investigated the systemic absorption of sunscreen actives. In February 2019, the FDA proposed a rule requesting additional data on several sunscreen ingredients, including this compound, to better understand their systemic absorption, metabolism, and elimination. paulaschoice.pl However, the FDA has emphasized that products containing these ingredients are not considered unsafe and will remain on the market while more data is collected. cosmeticsinfo.org

Human biomonitoring studies provide real-world data on exposure. A German study analyzing 24-hour urine samples collected between 1996 and 2020 found increasing exposure to 2-ethylhexyl salicylate (EHS). nih.gov Despite this trend, the calculated maximum daily intakes were well below levels that would indicate a health risk. nih.gov Genotoxicity studies for various salicylates, including Ethylhexyl Salicylate, have generally been negative. researchgate.net While rare cases of allergic contact dermatitis have been reported, it is not considered a common sensitizer (B1316253). researchgate.netresearchgate.net

The environmental fate and impact of sunscreen ingredients are a growing area of scientific and regulatory focus. According to the classification provided by companies to the European Chemicals Agency (ECHA), this compound is considered very toxic to aquatic life with long-lasting effects. europa.eu A safety data sheet for the compound also notes that water runoff can cause environmental damage. vigon.com

In contrast, an ecological risk classification of organic substances conducted by the Government of Canada suggested that substances in the Salicylates Group are unlikely to be causing ecological harm. canada.ca This assessment considered factors like mode of toxic action, bioavailability, persistence, and potential emission rates. canada.ca The discrepancy in these assessments highlights the different methodologies and data interpretations used in environmental risk characterization.

Human Health Risk Assessment

International Regulatory Harmonization Efforts

Significant differences in the regulatory classification of sunscreen products—as drugs in the US and Australia, but as cosmetics in the EU and much of Asia—create challenges for international trade and harmonization. scholarsresearchlibrary.comtga.gov.aurpaltd.co.uk These differing legal frameworks can lead to barriers such as increased costs, marketing delays, and the need for separate product formulations for different markets. rpaltd.co.uk

Organizations like the International Cooperation on Cosmetics Regulation (ICCR), with representatives from the US, Canada, the EU, and Japan, work towards regulatory convergence. scholarsresearchlibrary.com One area of focus has been the harmonization of ingredient names. For example, the International Cosmetic Ingredient Dictionary (ICID) name for this compound was changed from this compound to Ethylhexyl Salicylate, a move intended to create greater international consistency. tga.gov.au However, the fundamental difference in product categorization remains a significant hurdle to full harmonization. tga.gov.aurpaltd.co.uk

Post-Market Surveillance and Risk Management

Post-market surveillance is a critical component of ensuring the ongoing safety of cosmetic products once they are available to consumers. In the European Union, this process is known as "cosmetovigilance" and is mandated by cosmetics regulations. criticalcatalyst.com It involves the continuous monitoring of cosmetic products for safety, including the collection and evaluation of reports on undesirable and serious undesirable effects. criticalcatalyst.com Manufacturers and distributors are required to report serious undesirable effects to the competent national authorities, who can then take corrective measures if a risk is identified. criticalcatalyst.com

This system relies on the traceability of products throughout the supply chain, which facilitates simpler and more efficient market surveillance by member states. criticalcatalyst.com Similar post-market surveillance systems are being developed in other regions, such as within the framework of the ASEAN cosmetic regulations. frim.gov.myrpaltd.co.uk However, some analyses suggest that market surveillance often depends on spot checks and consumer complaints, which may not be comprehensive enough to identify all potential risks. researchgate.net

Q & A

Q. How can researchers ensure compliance with TSCA regulations when using this compound in non-listed R&D applications?

  • Methodological Answer : Submit a Pre-Manufacture Notice (PMN) under TSCA Section 5. Document usage under the supervision of a "technically qualified individual" per 40 CFR 720.36. Maintain SDS updates and report adverse effects to the EPA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl salicylate
Reactant of Route 2
Reactant of Route 2
Octyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.